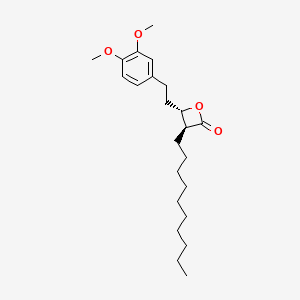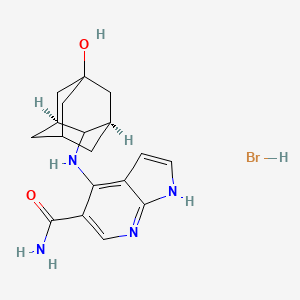
Peficitinib hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peficitinib hydrobromide is used in the treatment of Psoriasis and Rheumatoid Arthritis.
Applications De Recherche Scientifique
Application in Rheumatoid Arthritis Treatment
Peficitinib hydrobromide, a Janus kinase inhibitor targeting JAK1, JAK2, JAK3, and TYK2, is primarily researched for its efficacy in treating rheumatoid arthritis (RA). Clinical trials, including Phase II and III studies, have demonstrated significant improvements in RA symptoms. Peficitinib hydrobromide has been effective both as monotherapy and in combination with methotrexate or other conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), particularly in patients with moderate to severe RA and those who had an inadequate response to previous treatments (Gutierrez-Ureña et al., 2020).
Role in Inhibiting Cytokine Signaling
The mechanism of action of Peficitinib involves the inhibition of Janus kinase (JAK), which plays a crucial role in the activation of cytokine signaling pathways. This suppression of cytokine pathways is essential in reducing inflammation and joint destruction associated with rheumatoid arthritis. Peficitinib has shown a significant improvement in ACR20 and other measures of disease severity in clinical trials (Markham & Keam, 2019).
Pharmacokinetics and Safety Profile
Studies on the pharmacokinetics and safety of Peficitinib have revealed insights into its absorption, metabolism, and excretion. For instance, the impact of hepatic impairment on Peficitinib pharmacokinetic (PK) and safety profile was investigated in subjects with varying degrees of hepatic function. The findings suggested that Peficitinib dose reduction might be necessary in RA patients with moderate hepatic impairment (Miyatake et al., 2019).
Peficitinib's Effect on Monocyte Chemotactic Activity
Peficitinib has been studied for its impact on monocyte chemotactic activity, particularly in the context of its effects on fibroblast-like synoviocytes (FLS) obtained from patients with RA. The drug has been found to suppress monocyte chemotaxis and proliferation of FLS through the inhibition of inflammatory cytokines, suggesting its potential role in modulating immune cell migration and inflammation in RA (Ikari et al., 2019).
Comparative Efficacy with Other JAK Inhibitors
A systematic review and network meta-analysis compared the efficacy and safety of Peficitinib with other JAK inhibitors, such as Tofacitinib and Baricitinib, for the treatment of RA. The analysis indicated comparable efficacy of Peficitinib in reducing disease activity and joint damage progression, with no notable differences in safety outcomes observed (Tanaka et al., 2021).
Propriétés
Numéro CAS |
1353219-05-2 |
|---|---|
Nom du produit |
Peficitinib hydrobromide |
Formule moléculaire |
C18H23BrN4O2 |
Poids moléculaire |
407.31 |
Nom IUPAC |
1H-Pyrrolo(2,3-b)pyridine-5-carboxamide, 4-((5-hydroxytricyclo(3.3.1.13,7)dec-2-yl)amino)-, hydrobromide (1:1), stereoisomer |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9-,10-,11+,14-,18-; |
Clé InChI |
ZUVPMAPXNYGJQC-ZVCJDZAXSA-N |
SMILES |
O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Peficitinib hydrobromide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



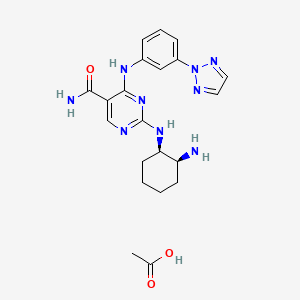

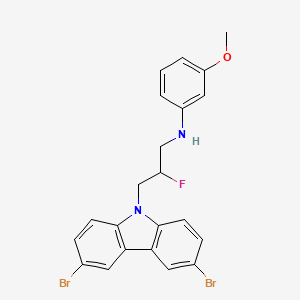
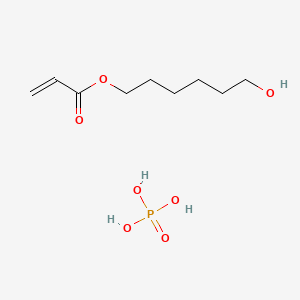
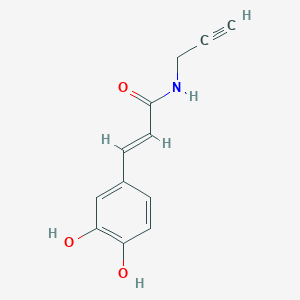
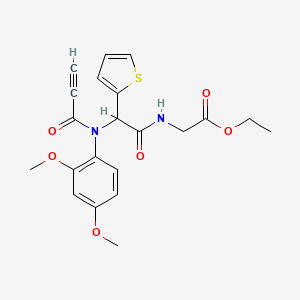
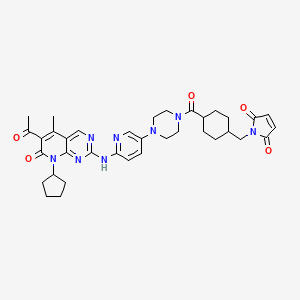
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
